Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine
Overview
Description
Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine is a useful research compound. Its molecular formula is C12H25N and its molecular weight is 183.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of amines, in general, can be diverse, ranging from receptors in the nervous system to enzymes in various biochemical pathways. The exact target would depend on the specific structure and properties of the compound .
Mode of Action
Amines often act as bases, accepting protons from other molecules, or as nucleophiles, forming bonds with electrophiles. The specific mode of action would depend on the compound’s structure and its target .
Biochemical Pathways
Amines are involved in a wide range of biochemical pathways, including the synthesis of proteins, neurotransmitters, and other key biological molecules. The specific pathways affected by this compound would depend on its structure and target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its physical and chemical properties. Amines, being polar, are generally well-absorbed and can be distributed throughout the body. They can be metabolized by various enzymes, including those in the liver, and are typically excreted in the urine .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Amines can have a wide range of effects, from altering cell signaling to affecting gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Amines, being basic, can be protonated or deprotonated depending on the pH, which can affect their activity .
Properties
IUPAC Name |
N-[(4-propan-2-ylcyclohexyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h10-13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZDNAVPVFCEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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